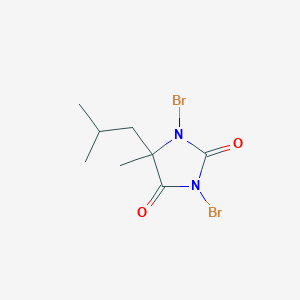![molecular formula C26H17NO3 B14371724 1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one CAS No. 90069-60-6](/img/structure/B14371724.png)
1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one is a complex organic compound with a unique structure that combines a benzoyl group, a hydroxy(phenyl)methylidene group, and a pyrrolo[2,1-a]isoquinolin-2(3H)-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride with a pyrrolo[2,1-a]isoquinoline derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-3(3H)-one
- 1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-4(3H)-one
Uniqueness
1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups and the pyrrolo[2,1-a]isoquinoline core makes it a valuable compound for various research applications.
Properties
CAS No. |
90069-60-6 |
|---|---|
Molecular Formula |
C26H17NO3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(3-benzoyl-2-hydroxypyrrolo[2,1-a]isoquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)21-22-20-14-8-7-9-17(20)15-16-27(22)23(26(21)30)25(29)19-12-5-2-6-13-19/h1-16,30H |
InChI Key |
GWOAPYUWSUDYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C4=CC=CC=C4C=CN3C(=C2O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


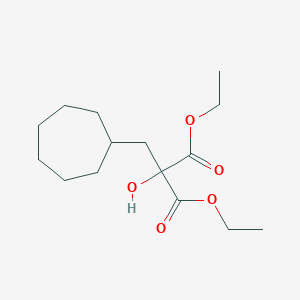


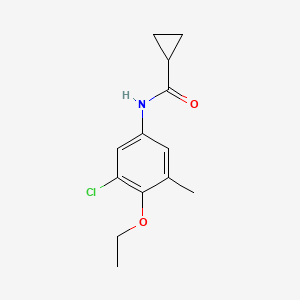
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

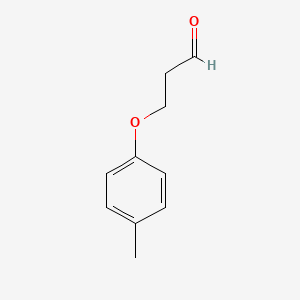

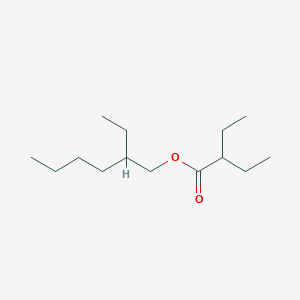
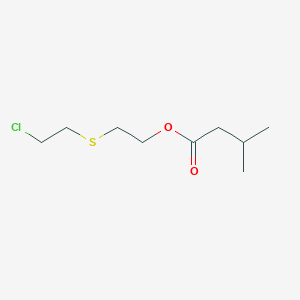
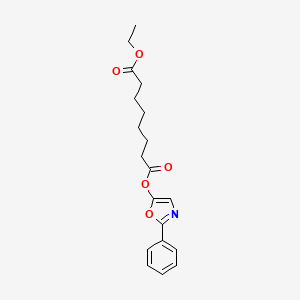
![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)
